Nemifitide ditriflutate

Description

Overview of Nemifitide (B3062090) as a Pentapeptide Investigational Agent

Nemifitide is a synthetic pentapeptide, meaning it is composed of a chain of five amino acids. wikipedia.org Its structure is analogous to the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1). wikipedia.orgnih.gov The specific amino acid sequence of nemifitide is 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2. wikipedia.org It is a new molecular entity that has been investigated for its potential therapeutic effects in major depressive disorder (MDD). springer.com

Nemifitide is administered via subcutaneous injection and is noted for its ability to cross the blood-brain barrier. wikipedia.orgmedchemexpress.com Preclinical studies in rats have shown that it localizes in key areas of the brain associated with mood regulation, including the amygdala, hippocampus, and frontal cortex. oup.com Despite having a very short plasma half-life of 15-30 minutes, studies have explored once-daily administration. wikipedia.org

The mechanism of action for nemifitide is not yet fully understood but is thought to differ from that of existing antidepressants like selective serotonin (B10506) reuptake inhibitors (SSRIs). wikipedia.orgoup.com Research suggests the involvement of the serotonergic pathway. oup.com In vitro binding assays have shown that nemifitide and its active metabolite can bind to several receptors at micromolar concentrations, including the 5-HT2A, 5-HT2C, melanocortin MC4, MC5, and bombesin (B8815690) receptors. wikipedia.orgmedchemexpress.com It has been shown to act as an antagonist at the 5-HT2A receptor. wikipedia.org

Significance in Current Psychiatric Pharmacological Research

The investigation into nemifitide holds considerable significance for psychiatric pharmacological research due to its novel characteristics. A key area of interest is its potential for a rapid onset of antidepressant effects, with some studies suggesting a response within 3 to 7 days. wikipedia.orgoup.com This is a notable departure from many conventional antidepressants, which can take several weeks to achieve their full therapeutic effect. nih.gov

Furthermore, nemifitide's distinct mechanism of action offers a potential alternative for patients with treatment-resistant depression (TRD), a significant challenge in clinical practice. nih.govnih.gov Studies have been conducted in patients with chronic and refractory depression to evaluate its efficacy in this population. nih.gov

The development of a peptide-based antidepressant like nemifitide also represents a novel therapeutic approach in psychiatry. nih.gov Its potential to offer a different pathway for managing depression could pave the way for new classes of antidepressant medications. nih.gov

Foundational Research and Development History

Nemifitide, also known as INN-00835, was initially developed by Innapharma, Inc. wikipedia.orgspringer.com The development was later continued by Tetragenex Pharmaceuticals. springer.com The compound has been the subject of numerous preclinical and clinical studies to evaluate its potential as a treatment for major depressive disorder.

Over the course of its development, nemifitide has been administered to over 430 individuals across 12 clinical trials, progressing to Phase III studies. wikipedia.org The first Phase II trial in individuals with moderate to severe depression was completed by June 2001. nih.gov Subsequent Phase II studies further evaluated its efficacy and safety profile. oup.comoup.com

Preclinical research using animal models of depression, such as the Porsolt test in rats, indicated that nemifitide was more active than some established antidepressants like fluoxetine (B1211875) and sertraline. bioworld.com Further studies in the Flinders Sensitive Line (FSL) rat, a genetic model of depression, supported its antidepressant-like effects. nih.gov

Detailed Research Findings

Preclinical Research Highlights

| Animal Model | Key Finding | Reference Compound(s) |

| Porsolt Test (Rats) | Nemifitide was more active in this stress-induced depression model. | Fluoxetine, Sertraline |

| Flinders Sensitive Line (FSL) Rats | Nemifitide significantly increased swimming (an indicator of antidepressant effect) at both low and high doses after 5 days of treatment. | Desipramine, Fluoxetine |

| In-vivo Rat Brain Localization | Nemifitide was found to be localized mainly in the amygdala, hippocampus, and frontal cortex. | N/A |

Clinical Trial Efficacy Data

| Study Phase | Patient Population | Key Efficacy Finding |

| Phase II (Double-blind, placebo-controlled) | Outpatients with Major Depressive Disorder (MDD) | A statistically significant superiority of the 45 mg/d dose vs. placebo was demonstrated at the peak effect time point (1 week after treatment). oup.com |

| Open-label Extension Study | Patients from the initial Phase II study | 66.7% (18 out of 27) of subjects responded to re-treatment. nih.gov |

| Open-label Pilot Study | Patients with chronic refractory depression | 44% (11 out of 25) of patients showed a response based on the Montgomery-Asberg Depression Rating Scale. nih.gov |

Propriétés

IUPAC Name |

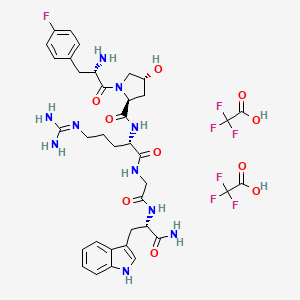

(2S,4R)-1-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-N-[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43FN10O6.2C2HF3O2/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24;2*3-2(4,5)1(6)7/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);2*(H,6,7)/t21-,23+,25+,26+,27+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCFOJXOLMOPRK-QOXNQHIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)[C@H](CC4=CC=C(C=C4)F)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45F7N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204992-09-6 | |

| Record name | Nemifitide ditriflutate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204992096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEMIFITIDE DITRIFLUTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27454M5E8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Investigations: Mechanisms and Efficacy

Molecular Pharmacology and Receptor Interaction Profiles

The initial characterization of a novel compound's mechanism of action often begins with an assessment of its binding affinity to various receptors.

Studies have indicated that nemifitide (B3062090) interacts with a range of receptors, albeit with affinities in the micromolar concentration range. wikipedia.org Receptors identified as binding partners for nemifitide include the serotonin (B10506) 5-HT2A receptor, neuropeptide Y receptor Y1 (NPY1), the bombesin (B8815690) receptor, and melanocortin receptors MC4 and MC5. wikipedia.org However, specific quantitative data from in vitro ligand binding assays, such as equilibrium dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50), are not extensively reported in publicly available literature, precluding the creation of a detailed data table.

Further investigation into the functional consequences of nemifitide binding has revealed its role as a serotonin 5-HT2A receptor antagonist. wikipedia.org The nature of this antagonism, whether competitive or non-competitive, and its functional impact on other identified receptors such as NPY1, bombesin, and MC4/5, require more detailed elucidation through further functional assays.

Neurobiological Distribution and Target Engagement

For a centrally acting agent, the ability to cross the blood-brain barrier and localize in relevant brain regions is paramount to its therapeutic effect.

Specific studies employing techniques such as autoradiography to map the distribution of nemifitide within key CNS regions have not been identified in the available literature. Such studies would be invaluable in correlating the compound's localization with its observed pharmacological effects.

Neurotransmitter System Modulation

The therapeutic effects of many centrally acting drugs are mediated through their modulation of various neurotransmitter systems. Preclinical studies have provided some insight into the effects of nemifitide on the serotonergic system. Administration of nemifitide to male Sprague-Dawley rats has been shown to decrease the levels and turnover of serotonin (5-hydroxytryptamine, 5-HT) in the hippocampus. bioworld.com This finding suggests that a serotonergic pathway is involved in the pharmacological properties of nemifitide. bioworld.com However, its effects on other major neurotransmitter systems, such as the dopaminergic and noradrenergic systems, have not been detailed in the reviewed literature.

Serotonergic Pathway Involvement

Preclinical research indicates that the pharmacological properties of nemifitide ditriflutate involve the serotonergic pathway. Administration of nemifitide to male Sprague-Dawley rats resulted in decreased levels and turnover of 5-hydroxytryptamine (5-HT), a key neurotransmitter in the serotonin system, within the hippocampus. bioworld.com This suggests that nemifitide's antidepressant effects may be mediated, at least in part, through its modulation of serotonergic activity in brain regions critical for mood regulation. The precise mechanisms by which nemifitide influences serotonin levels and turnover are still under investigation, but these initial findings point to a significant interaction with this crucial neurotransmitter system.

Interactions with Other Neurochemical Systems

Beyond its effects on the serotonergic system, this compound's metabolic profile suggests a low likelihood of significant interactions with drugs that inhibit cytochrome P450 (CYP) enzymes. In vitro studies using rat and human tissue preparations showed that nemifitide is extensively metabolized in the liver and intestine. bioworld.com Multiple CYP isoforms, including CYP1A2, CYP2C19, and CYP2D6, appear to be involved in its metabolism. bioworld.com This broad metabolic pathway suggests that nemifitide is not reliant on a single enzyme for its breakdown, reducing the potential for significant drug-drug interactions with medications that are known inhibitors of specific CYP enzymes.

Behavioral Efficacy in Animal Models of Affective Disorders

Antidepressant-like Effects in Induced Depression Models

Nemifitide has shown potent antidepressant-like effects in stress-induced animal models of depression. In the Porsolt forced swim test, a widely used model to screen for antidepressant activity, nemifitide was found to be more active than the selective serotonin reuptake inhibitors (SSRIs) fluoxetine (B1211875) and sertraline. bioworld.com This test measures the immobility time of rodents when placed in an inescapable cylinder of water, with a reduction in immobility considered an indicator of antidepressant efficacy. The superior performance of nemifitide in this model suggests a robust antidepressant profile.

Genetic Models of Depressive Phenotypes

Further evidence for the antidepressant-like effects of nemifitide comes from studies using the Flinders Sensitive Line (FSL) rat, a genetic animal model of depression. nih.gov These rats exhibit innately exaggerated immobility in the forced swim test, mimicking a depressive-like phenotype. nih.gov Chronic treatment with nemifitide significantly increased swimming behavior in FSL rats, indicating an antidepressant-like effect. nih.gov Notably, these effects were observed at both low and high dose ranges, with a U-shaped dose-response curve where intermediate doses were less effective. nih.gov

Comparative Behavioral Pharmacodynamics with Standard Agents

When compared to standard antidepressant agents in the FSL rat model, nemifitide demonstrated a rapid onset of action. After just five days of treatment, nemifitide, similar to the tricyclic antidepressant desipramine, significantly increased swimming behavior. nih.gov In contrast, the SSRI fluoxetine did not show a significant effect after the same treatment duration. nih.gov Furthermore, the antidepressant-like effects of nemifitide were found to be long-lasting, a characteristic it shared with fluoxetine but not with desipramine. nih.gov

Interactive Data Table: Comparative Efficacy in the Forced Swim Test (FSL Rat Model)

| Compound | Treatment Duration | Outcome |

| Nemifitide | 5 days | Increased swimming |

| Desipramine | 5 days | Increased swimming |

| Fluoxetine | 5 days | No significant effect |

| Nemifitide | 14 days | Long-lasting effect |

| Fluoxetine | 14 days | Long-lasting effect |

| Desipramine | 14 days | Effect not long-lasting |

Clinical Pharmacological Characterization

Human Pharmacokinetic Profile

The pharmacokinetics of nemifitide (B3062090) have been established through data from multiple Phase I and Phase II studies involving both healthy volunteers and patients with depression. bioworld.com

Following subcutaneous administration, nemifitide is rapidly absorbed into the systemic circulation. bioworld.com Clinical studies have consistently shown that the time to reach maximum plasma concentration (Tmax) is very short. In a study involving healthy volunteers receiving a single subcutaneous dose, the Tmax was observed to be 10 minutes post-administration for all subjects, irrespective of the dose or administration method. nih.gov

Nemifitide is characterized by rapid elimination from the body. bioworld.com Despite its quick clearance, its antidepressant effects have been observed with once-daily administration in clinical trials. wikipedia.org The elimination half-life of nemifitide is reported to be between 15 and 30 minutes. wikipedia.org

Pharmacokinetic data have demonstrated a dose-proportional systemic exposure to nemifitide. nih.gov Both the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) increase proportionally with the administered dose. This dose-proportionality has been observed across a wide range of subcutaneous doses, from 8 mg to 320 mg. bioworld.com

A study comparing 40 mg and 80 mg subcutaneous doses further confirmed this relationship, with the Cmax and AUC(0-24) values for the 80 mg dose being approximately double those of the 40 mg dose. nih.gov

Table 1: Pharmacokinetic Parameters of Nemifitide Following Single Subcutaneous Doses

| Dose | Administration Method | Cmax (ng/mL) | AUC(0-24) (ng·h/mL) | Tmax (min) |

| 40 mg | Standard Needle/Syringe | 226 | 108 | 10 |

| 40 mg | Needle-Free Device | 245 | 106 | 10 |

| 80 mg | Needle-Free Device | 440 | 205 | 10 |

| Data sourced from a comparative study in healthy volunteers. nih.gov |

The rapid elimination kinetics and short half-life of nemifitide suggest a low potential for systemic accumulation with repeated dosing. bioworld.comwikipedia.org While specific studies on accumulation were not detailed in the reviewed sources, the mean duration of response between retreatments in a maintenance study was approximately two months, implying that the drug is cleared and does not accumulate to provide a sustained therapeutic effect without redosing. nih.gov

A study was conducted to compare the systemic exposure of nemifitide following subcutaneous administration via a standard needle and syringe versus a needle-free injection device. nih.gov The results indicated that the two methods of administration resulted in similar systemic exposure. nih.gov The ratios of AUC(0-24) and observed Cmax for the 40 mg dose administered by both methods were within the 80%-125% range, which is a standard bioequivalence criterion. nih.gov

Human Pharmacodynamic Responses

The primary pharmacodynamic effect of nemifitide investigated in clinical trials is its antidepressant activity. nih.govnih.gov Nemifitide, a derivative of the endogenous brain peptide MIF-1, has demonstrated potential in treating major depressive disorder. bioworld.com

In an open-label pilot study involving patients with chronic refractory depression, treatment with nemifitide resulted in a response (defined as a >50% improvement in the Montgomery-Asberg Depression Rating Scale score) in 11 out of 25 patients. nih.gov The mean duration of response following initial treatment and between retreatments was approximately two months. nih.gov

An extension study that enrolled subjects from an initial double-blind, placebo-controlled trial found that 66.7% of subjects (18 out of 27) responded to re-treatment with nemifitide. nih.gov The mean duration of effect between these retreatments was 3.3 months. nih.gov

The mechanism of action for nemifitide's antidepressant effects is not fully understood. wikipedia.org It is known to be an antagonist at the 5-HT2A receptor. wikipedia.orgpatsnap.com Preclinical studies in rats suggested the involvement of the serotonergic pathway. bioworld.com

Onset of Clinical Therapeutic Effects

Nemifitide ditriflutate, also known as INN 00835 or netamiftide, has demonstrated a potential for a rapid onset of antidepressant effects in clinical trials involving patients with major depressive disorder. nih.govnih.gov In a double-blind, placebo-controlled study, an observable onset of action was reported within 48 hours after treatment initiation. nih.gov Another Phase II clinical trial also noted a significant therapeutic response after 5 consecutive days of dosing. nih.gov

The efficacy of the treatment was assessed using various psychiatric rating scales, including the Hamilton Depression Rating Scale (HAMD), Montgomery-Asberg Depression Rating Scale (MADRS), Carroll Self-Rating Depression Scale (CSRS), and the Clinical Global Impression (CGI) scales. nih.govnih.gov

| Study Design | Population | Key Finding on Onset | Citation |

| Double-blind, placebo-controlled study | Outpatients with major depression | Onset of action observed within 48 hours after treatment. | nih.gov |

| Phase II clinical trial | Unipolar depressed patients | Significant response to treatment indicated by psychometric tests after 5 days of dosing. | nih.gov |

Duration of Observed Clinical Benefit

The therapeutic benefits of this compound have been observed to extend beyond the initial treatment period. In a study where patients received the drug for 5 or 10 consecutive days, the efficacy was noted to last throughout a 4-week follow-up period. nih.gov Similarly, another pilot study involving a 5-day treatment course found that the response to treatment persisted during the subsequent 4-week follow-up. nih.gov

Further investigation into the long-term duration of response was planned in an open-label, single-center pilot study. patsnap.com In this study, patients who showed a sustained response at the end of the acute treatment phase were eligible for enrollment in a maintenance phase lasting up to 2 years to determine the full duration of the clinical benefit. patsnap.com

| Study | Treatment Duration | Follow-up Period | Duration of Efficacy | Citation |

| Double-blind, placebo-controlled study | 5 or 10 daily doses | 4 weeks | Efficacy lasted during the 4-week follow-up period. | nih.gov |

| Pilot study | 5 consecutive days | 4 weeks | Response to treatment persisted during the 4-week follow-up period. | nih.gov |

| Open-label, single-center, pilot study | 10-20 doses | Up to 2 years (maintenance phase) | To determine the duration of response upon relapse. | patsnap.com |

Pharmacokinetic-Pharmacodynamic Correlations

A significant relationship between the plasma concentration of this compound and the clinical response has been established in studies. nih.govnih.gov This correlation highlights the importance of achieving a minimum therapeutic concentration for optimal efficacy.

One study identified a minimum effective plasma concentration (MEC) of 5 ng/ml. nih.gov Patients with plasma concentrations above this MEC showed a statistically significant (P<0.05) better response to treatment compared to both the placebo group and patients with plasma concentrations below the MEC. nih.gov

Another study reported a pharmacodynamic correlation (P < 0.05) between plasma drug concentrations and treatment response. nih.gov In this trial, the highest plasma concentrations (Cmax) of the drug, averaging 45.7 ng/ml, were observed 0.25 hours after dosing. nih.govpatsnap.com A notable difference in responder rates was observed based on this Cmax value; 89% of patients with a Cmax at or above 45.7 ng/ml were responders, compared to 40% in the group with a Cmax below this level. nih.govpatsnap.com

Furthermore, changes in the uptake rate of platelet serotonin (B10506) (5-HT) were investigated as a potential biochemical marker. nih.gov The change in the uptake rate following treatment was significantly larger in the group receiving the active drug than in the placebo group (P < 0.05). nih.gov

| Parameter | Value | Correlation with Clinical Response | Citation |

| Minimum Effective Concentration (MEC) | 5 ng/ml | Statistically significant differences in response were found between patients with plasma concentrations above the MEC and those in the placebo group, as well as between subjects with plasma concentrations above and below the MEC. | nih.gov |

| Maximum Plasma Concentration (Cmax) | 45.7 ng/ml | 89% responders in the group with Cmax ≥ 45.7 ng/ml versus 40% in the group with Cmax < 45.7 ng/ml. | nih.govpatsnap.com |

| Platelet Serotonin Uptake | Increased after treatment | The change in the uptake rate was significantly larger in the active group than in the placebo group. | nih.gov |

Clinical Efficacy Studies in Affective Disorders

Phase I and II Exploratory Clinical Trials

Initial clinical development of nemifitide (B3062090) focused on establishing its safety and identifying early signals of antidepressant efficacy. These early-phase trials were crucial in determining the potential of the compound and guiding the design of later-stage studies.

Early exploratory trials provided the first indications of nemifitide's potential antidepressant effects. In a Phase II clinical trial involving patients with unipolar depression, a significant response to treatment with nemifitide was observed after just five days of administration, suggesting a rapid onset of action. nih.gov This was further supported by an open-label, single-center pilot study focused on patients with chronic, refractory depression. nih.gov In this study, a notable response to treatment was seen in a subset of these severely ill patients. nih.govbioworld.com Specifically, out of 25 participants, 11 showed a response based on the Montgomery-Asberg Depression Rating Scale (MADRS). nih.gov

These early findings were promising, especially given the treatment-resistant nature of the patient population in some of these studies. The observed rapid onset of action was a particularly noteworthy signal, as many conventional antidepressants can take several weeks to elicit a therapeutic effect. wikipedia.org

The pilot and exploratory studies for nemifitide employed various methodologies to assess its efficacy. A common approach was the use of open-label designs, which are useful for generating initial hypotheses about a drug's effectiveness. nih.govbioworld.com For instance, one open-label pilot study in patients with major depression reported a positive response in 41.2% of participants. bioworld.com

In addition to open-label trials, double-blind, placebo-controlled, parallel-design pilot studies were also conducted. researchgate.net In one such Phase II trial, patients with unipolar depression were randomized to receive either nemifitide or a placebo. nih.gov The primary efficacy endpoints in these studies were well-established psychiatric rating scales. The Montgomery-Asberg Depression Rating Scale (MADRS) was frequently used as a primary efficacy criterion, with the 17-item and 21-item Hamilton Depression Rating Scale (HAMD) and the Clinical Global Impression (CGI) scale serving as secondary outcome measures. nih.govresearchgate.netnih.gov Response to treatment was typically defined as a 50% or greater improvement from baseline on the primary rating scale or a CGI-Improvement score of 'much improved' or 'very much improved'. nih.govresearchgate.net

One innovative methodological approach used in a pilot clinical trial was the application of discriminant analysis. This statistical method was employed to separate the study population into subgroups based on treatment received and plasma drug concentrations, which helped to confirm the separation of the nemifitide-treated group from the placebo group. bioworld.com

Advanced Clinical Efficacy Trials for Major Depressive Disorder

Following promising results from early-phase trials, nemifitide advanced to more rigorous clinical studies to definitively evaluate its efficacy in Major Depressive Disorder (MDD).

Advanced clinical trials for nemifitide in MDD utilized robust, multicenter, randomized, double-blind, placebo-controlled designs. nih.gov In a notable 6-week outpatient study, 81 patients with MDD meeting DSM-IV criteria were randomized to receive one of two doses of nemifitide or a placebo. nih.gov The treatment was administered subcutaneously for five consecutive days in the first two weeks, followed by a four-week follow-up period. nih.gov The primary measure of efficacy was the change from baseline in the MADRS score. nih.gov Secondary measures included the HAMD, the CGI severity and improvement scales, and the Carroll Self-Rating Scale for Depression. nih.gov This type of design is considered the gold standard for establishing the efficacy of a new medication.

An extension study to an initial double-blind, placebo-controlled trial was also conducted. researchgate.net In this open-label extension, both the investigator and the subjects remained blinded to the treatment received in the initial study, a design feature that helps to reduce bias. researchgate.net

Clinical trials with nemifitide have explored its efficacy in different patient populations within the spectrum of major depressive disorder. A key focus has been on patients with severe, treatment-resistant depression. nih.govbioworld.com In an open-label pilot study involving patients with chronic refractory depression, nemifitide demonstrated a clinical effect, with a subset of patients showing a sustained response. nih.gov

Further analysis of a multicenter, randomized controlled trial revealed interesting findings when patients were stratified by the severity of their depression. nih.gov An exploratory analysis showed that for patients with a baseline HAMD score greater than 22 (indicating more severe depression), there was a higher percentage of responders in both nemifitide dose groups, with a statistically significant separation from placebo. nih.gov However, for patients with a baseline HAMD score of 22 or less, there was no significant difference between the treatment groups. nih.gov This suggests that nemifitide may be particularly effective in more severely depressed individuals.

Response rates have been a key metric in evaluating the efficacy of nemifitide. In an open-label study with treatment-resistant patients, 11 out of 25 (44%) responded to treatment based on the MADRS. nih.gov Of these responders, seven had a sustained response. nih.gov In another study, a positive response to nemifitide was observed in 41.2% of patients with severe, treatment-resistant depression. bioworld.com

An extension study that enrolled subjects from a prior placebo-controlled trial provided further insights into response. researchgate.netoup.com In this study, 18 out of 27 subjects (66.7%) responded to re-treatment with nemifitide. researchgate.net Notably, 11 of the 13 subjects (84.6%) who had been in the placebo group of the initial study responded to nemifitide in the extension study. oup.com Furthermore, 5 out of 5 (100%) of the subjects who had responded to nemifitide in the initial study were responders again in the extension study. oup.com

The concept of remission, a return to a state of minimal to no symptoms, is the ultimate goal of depression treatment. While the provided search results focus more on response rates, the significant improvements seen on scales like the MADRS and HAMD in a subset of patients suggest that some individuals may have approached or achieved remission. nih.govnih.gov

Data Tables

Table 1: Response Rates in Nemifitide Clinical Trials

| Study Population | Trial Design | Number of Patients | Response Rate | Efficacy Measure | Citation |

| Chronic Refractory Depression | Open-label, single-center, pilot | 25 | 44% | >50% improvement in MADRS | nih.gov |

| Major Depression | Open-label, pilot | Not Specified | 41.2% | Not Specified | bioworld.com |

| Major Depressive Disorder | Open-label extension | 27 | 66.7% | >50% improvement in HAMD-21 or CGI 'very much/much improved' | researchgate.net |

Table 2: Efficacy of Nemifitide in a 6-Week Randomized Controlled Trial

| Patient Subgroup (Baseline HAMD Score) | Outcome | Result | Citation |

| >22 | Percentage of Responders | Higher for both nemifitide doses with statistical separation from placebo | nih.gov |

| ≤22 | Percentage of Responders | No significant difference among treatment groups | nih.gov |

Differential Efficacy Across Depression Severity Subgroups

Exploratory analyses from clinical studies have suggested that the antidepressant effect of nemifitide may vary depending on the baseline severity of a patient's depression. nih.gov In a study stratifying patients based on their baseline 17-item Hamilton Psychiatric Rating Scale for Depression (HAMD) score, a notable difference in treatment response was observed. nih.govoup.com

Patients with more severe depression, defined as having a baseline HAMD score greater than the median score of 22, showed a higher percentage of response to nemifitide compared to placebo. nih.govoup.com This separation from placebo was statistically significant for this subgroup. nih.gov Conversely, for patients with mild to moderate depression (baseline HAMD score of 22 or less), there was no significant difference in efficacy observed among the nemifitide and placebo treatment groups. nih.govoup.com A post-hoc analysis from another placebo-controlled study supports this finding, indicating that a higher dose of nemifitide was associated with a greater response rate specifically in patients with more severe depression. nih.gov

Table 1: Nemifitide Efficacy by Baseline Depression Severity

| Patient Subgroup (Baseline HAMD Score) | Outcome |

| > 22 (More Severe Depression) | Higher percentage of responders with nemifitide; statistically significant separation from placebo. nih.govoup.com |

| ≤ 22 (Mild to Moderate Depression) | No significant difference in response rates between nemifitide and placebo groups. nih.govoup.com |

Efficacy in Treatment-Refractory Depression

Nemifitide has been evaluated for its potential in treating patients with chronic, treatment-refractory depression (TRD). An open-label, pilot study was conducted on a population of patients with this condition. nih.gov In this study of 25 patients with chronic refractory depression, 11 individuals (44%) responded to treatment based on the primary efficacy criterion, the Montgomery-Asberg Depression Rating Scale (MADRS). nih.gov

A response was defined as an improvement of more than 50% from the baseline MADRS score. nih.gov Of the 11 patients who responded, the therapeutic effects were sustained for the remainder of the acute treatment phase in seven of them. nih.gov Another report on an open-label study in patients with chronic TRD found that 9 of 25 individuals had an antidepressant response that persisted for at least two weeks post-treatment. nih.gov In a separate study focusing on severe, treatment-resistant depression, a positive response to nemifitide treatment was reported in 41.2% of patients. bioworld.com

Table 2: Efficacy of Nemifitide in Treatment-Refractory Depression (Open-Label Pilot Study)

| Metric | Result |

| Total Patients | 25 nih.gov |

| Responders (MADRS) | 11 (44%) nih.gov |

| Sustained Responders (Acute Phase) | 7 nih.gov |

| Responders with Persistent Effect (≥2 weeks) | 9 (36%) nih.gov |

Long-Term Efficacy and Relapse Prevention Studies

Studies have been extended to evaluate the long-term benefits of nemifitide, including the durability of its antidepressant effects and the utility of re-treatment upon relapse.

Sustained Therapeutic Response

The duration of the antidepressant response to nemifitide has been a key area of investigation in long-term extension studies. In a study involving patients with chronic refractory depression, those who showed a sustained response were enrolled in a maintenance phase for up to two years. nih.govpatsnap.com The mean duration of a maintained response following the initial treatment course and between subsequent re-treatments was approximately two months. nih.govnih.gov This indicates a stable and reproducible clinical effect from the treatment. oup.com

Effectiveness of Re-treatment Protocols

The effectiveness of re-administering nemifitide upon symptom relapse has been assessed in an open-label extension study. oup.comnih.gov This study enrolled patients who had either completed a prior double-blind trial or had been discontinued (B1498344) from it due to a lack of efficacy. nih.gov

In this extension study, 27 subjects were re-treated with nemifitide. oup.comnih.gov A significant portion of these patients responded positively to the re-treatment protocol.

Response from Placebo Group: Of the subjects who had previously been in the placebo group during the initial study, 11 out of 13 (84.6%) responded to nemifitide treatment in the extension phase. oup.com

Duration of Effect: The mean duration of the therapeutic effect between re-treatments was found to be 3.3 months. oup.comnih.gov

These findings suggest that re-treatment with nemifitide can be an effective strategy for managing symptom recurrence. oup.com All nine sustained responders from another study were also retreated as needed during the maintenance phase of the trial. nih.gov

Table 3: Response to Nemifitide Re-treatment in an Open-Label Extension Study

| Patient Group | Number of Patients | Number of Responders | Response Rate |

| Total Re-treated Subjects | 27 | 18 | 66.7% oup.comnih.gov |

| Subjects from Prior Placebo Group | 13 | 11 | 84.6% oup.com |

Clinical Safety and Tolerability Profile

Comprehensive Safety Assessment in Clinical Development

The clinical development of nemifitide (B3062090) has encompassed a thorough evaluation of its safety, beginning with Phase I trials in healthy volunteers and extending through Phase II and III studies in patients with MDD. wikipedia.orgbioworld.com Across these stages, involving over 400 individuals, nemifitide has demonstrated an excellent safety profile. oup.com Safety assessments in these trials were extensive, including the monitoring of vital signs, clinical laboratory tests, and systematic recording of all adverse experiences. oup.com In Phase I studies, subcutaneous doses ranging from 18 mg to as high as 320 mg were administered, showing no evidence of serious adverse events or systemic accumulation of the drug after repeated daily doses. oup.com This favorable safety profile was a key finding supporting its progression to later-stage trials for efficacy and further safety evaluation in patient populations. bioworld.comoup.com

Characterization of Adverse Event Profiles

Throughout its clinical investigation, nemifitide has been consistently reported as being very well tolerated. oup.com The adverse events associated with the compound have been predominantly mild and transient in nature. oup.com There have been no reports of clinically significant side effects in either short-term or long-term studies. oup.com

The most frequently observed adverse reactions were generally mild and included:

Headache

Dizziness

Somnolence (drowsiness)

Diarrhea

Heartburn

Thirst

Palpitations

Facial flushing

Pain at the injection site oup.com

Notably, drug-related adverse events were often limited to local and temporary skin reactions, such as pain or redness (erythema) at the subcutaneous injection site, particularly at higher doses. bioworld.com In a large cohort of over 400 subjects across various clinical trials, only a single instance of a clinically significant drug-related side effect was reported—a non-life-threatening anaphylactic reaction in a patient with a history of multiple drug allergies, from which the individual fully recovered. oup.com

Below is an interactive data table summarizing the commonly reported adverse events during the clinical development of nemifitide.

| Adverse Event Category | Specific Adverse Events Reported |

|---|---|

| Neurological | Headache, Dizziness, Somnolence |

| Gastrointestinal | Diarrhea, Heartburn |

| General | Thirst, Palpitations, Facial Flushing |

| Administration Site | Pain at injection site, Erythema at injection site |

Comparison of Tolerability with Placebo and Active Comparators

A key finding from double-blind, placebo-controlled studies is that nemifitide demonstrates a tolerability profile comparable to that of a placebo. oup.com In a 6-week study involving 81 patients with MDD, the incidence of side effects in the groups receiving nemifitide was similar to the group receiving a placebo. oup.com Crucially, there were no study dropouts due to adverse events in the nemifitide treatment arms, underscoring its high tolerability. oup.com This similarity to placebo suggests that nemifitide does not impose a significant burden of side effects on patients beyond what is observed with an inert substance.

Long-Term Safety Surveillance and Post-Trial Observations

The long-term safety of nemifitide has been assessed through open-label extension studies, where patients who completed initial trials could continue treatment. oup.comnih.gov These studies, some extending up to two years, have been crucial in confirming the sustained safety of the compound. nih.gov

Observations from these long-term studies revealed no new safety concerns. oup.com The adverse events reported were consistent with the mild profile observed in shorter-term trials, and there was no indication of increased tolerability issues with higher doses or repeated treatment cycles. oup.com In an extension study evaluating doses from 18 mg/d to 72 mg/d, no significant changes in the tolerability profile were noted at the higher dose levels. oup.com Importantly, withdrawals from these long-term studies were attributed to a lack of efficacy rather than a lack of tolerability, further reinforcing the favorable long-term safety of nemifitide. oup.com

Mechanistic Elucidation and Translational Insights

Analogies to Endogenous Peptides (e.g., Melanocyte-Inhibiting Factor)

Nemifitide's structural design as a pentapeptide analog of the endogenous brain peptide Melanocyte-Inhibiting Factor (MIF-1) provides a foundational element to understanding its mechanism. nih.govwikipedia.org MIF-1, a tripeptide with the sequence Pro-Leu-Gly-NH2, is derived from the neurohypophyseal hormone oxytocin (B344502) and is known to modulate brain function. nih.govyoutube.com Research has suggested that MIF-1 itself possesses antidepressant properties, and nemifitide (B3062090) was developed to build upon these characteristics. Current time information in Mayenne, FR.patsnap.com

The therapeutic potential of MIF-1 and its analogs like nemifitide is linked to their interaction with the melanocortin system. wikipedia.orgnih.gov Specifically, MIF-1 is understood to block alpha-Melanocyte-Stimulating Hormone (alpha-MSH). nih.govyoutube.com Alpha-MSH is an agonist of melanocortin receptors, including the MC4 receptor, which has been implicated in the synaptic adaptations within the brain's reward circuitry, particularly the nucleus accumbens, that can arise from chronic stress and lead to anhedonia. nih.gov By blocking alpha-MSH, MIF-1 and, by extension, nemifitide, may prevent these stress-induced changes, thereby exerting an antidepressant effect. nih.govyoutube.com

| Compound | Structure Type | Endogenous Origin/Analog | Proposed Interaction | Potential Effect |

|---|---|---|---|---|

| Nemifitide ditriflutate | Synthetic Pentapeptide | Analog of MIF-1 | Blocks alpha-MSH | Antidepressant effects |

| Melanocyte-Inhibiting Factor (MIF-1) | Endogenous Tripeptide | Derived from Oxytocin | Blocks alpha-MSH | Modulation of mood and behavior |

| alpha-Melanocyte-Stimulating Hormone (alpha-MSH) | Endogenous Peptide | N/A | Agonist of Melanocortin Receptors (e.g., MC4) | Involvement in stress-induced anhedonia |

Advanced Hypotheses on Neurobiological Mechanisms

While the analogy to MIF-1 provides a starting point, the neurobiological mechanism of nemifitide is likely more complex and not yet fully elucidated. Current time information in Mayenne, FR. Research has pointed to several advanced hypotheses regarding its mode of action.

One significant area of investigation is nemifitide's interaction with the serotonergic system, albeit in a manner distinct from selective serotonin (B10506) reuptake inhibitors (SSRIs). bioworld.com In preclinical studies involving male Sprague-Dawley rats, the administration of nemifitide led to a decrease in serotonin (5-HT) levels and turnover in the hippocampus. nih.gov This suggests that a serotonergic pathway is involved in the pharmacological properties of the drug. nih.gov

Furthermore, in-vitro binding studies have revealed that nemifitide and its active metabolite can bind to several receptors at micromolar concentrations. nih.gov These include the 5-HT2A receptor, where it has been shown to act as an antagonist, as well as the 5-HT2C, melanocortin MC4, MC5, and bombesin (B8815690) receptors. Current time information in Mayenne, FR.nih.gov While these interactions are of interest, their clinical significance in the context of nemifitide's antidepressant effects remains to be fully clarified. Current time information in Mayenne, FR. The ability of nemifitide to readily cross the blood-brain barrier and localize in key brain regions such as the amygdala, hippocampus, and frontal cortex further supports its potential to exert direct effects on these neurobiological systems. bioworld.com

| Receptor | Interaction | Concentration | Potential Significance |

|---|---|---|---|

| 5-HT2A | Antagonist | Micromolar | Modulation of the serotonergic system |

| 5-HT2C | Binding | Micromolar | Further investigation needed |

| Melanocortin MC4 | Binding | Micromolar | Link to the melanocortin system and stress response |

| Melanocortin MC5 | Binding | Micromolar | Further investigation needed |

| Bombesin | Binding | Micromolar | Further investigation needed |

Identification of Potential Biomarkers of Response

A crucial aspect of understanding a drug's mechanism and optimizing its clinical use is the identification of biomarkers that can predict or indicate a therapeutic response. For nemifitide, research has pointed to a pharmacodynamic correlation between plasma drug concentrations and clinical response. researchgate.net

In a pilot study, a strong pharmacodynamic relationship (p < 0.05) was observed between the plasma concentrations of nemifitide and the reduction in the severity of depression as measured by psychiatric rating scales. researchgate.net A minimum effective plasma concentration (MEC) was identified as 5 ng/ml. researchgate.net Patients with plasma concentrations above this MEC showed a statistically significant difference in treatment response compared to both the placebo group and patients with plasma concentrations below the MEC. researchgate.net Another study noted that the highest plasma concentrations (Cmax) of nemifitide averaged 45.7 ng/ml at 0.25 hours after dosing, and there was a significantly higher responder rate in the group with a Cmax at or above this level (89%) compared to those below it (40%). researchgate.net

Beyond pharmacokinetic measures, changes in blood platelet serotonin (5-HT) uptake rates have also been explored as a potential biochemical marker of treatment efficacy. researchgate.net In one study, the change in the 5-HT uptake rate following a 5-day treatment period was significantly greater in the group receiving nemifitide compared to the placebo group (p < 0.05). researchgate.net This difference was even more pronounced in patients who responded to the treatment, suggesting that platelet serotonin uptake could serve as a valuable biomarker for the effective treatment of depression with nemifitide. researchgate.net

| Biomarker Type | Specific Marker | Finding | Clinical Implication |

|---|---|---|---|

| Pharmacokinetic | Plasma Concentration (MEC) | A minimum effective plasma concentration of 5 ng/ml was identified. researchgate.net | Predicting therapeutic response. researchgate.net |

| Pharmacokinetic | Peak Plasma Concentration (Cmax) | 89% responder rate with Cmax ≥ 45.7 ng/ml vs. 40% with Cmax < 45.7 ng/ml. researchgate.net | Potential for dose optimization. researchgate.net |

| Biochemical | Platelet Serotonin (5-HT) Uptake Rate | Significantly larger increase in the nemifitide-treated group compared to placebo. researchgate.net | A biochemical indicator of effective treatment. researchgate.net |

Bridging Preclinical and Clinical Efficacy Observations

The translational journey of a novel therapeutic from the laboratory to clinical practice relies on the ability of preclinical findings to predict clinical efficacy. In the case of nemifitide, preclinical studies in animal models of depression have shown promising results that have, to some extent, been mirrored in human clinical trials.

A key preclinical model used to evaluate nemifitide is the Porsolt test, a stress-induced animal model of depression. nih.gov In this test, nemifitide was found to be more active than the established antidepressants fluoxetine (B1211875) and sertraline. nih.gov This superior performance in a validated preclinical model provided a strong rationale for its development as a novel antidepressant.

Clinical trials in patients with major depressive disorder have demonstrated nemifitide's potential, particularly its rapid onset of action, often within 5-7 days. Current time information in Mayenne, FR. In a multicenter, double-blind, placebo-controlled trial, patients receiving a 45 mg subcutaneous dose of nemifitide showed significantly greater improvement in their Montgomery Asberg Depression Rating Scale (MADRS) scores compared to those on a lower dose or placebo. researchgate.net Another study involving patients with severe, treatment-resistant depression reported a positive response to nemifitide in 41.2% of participants. nih.gov Furthermore, in an open-label study of chronic, refractory depression, 11 out of 25 patients responded to treatment, with the response lasting for a mean duration of two months during the maintenance phase. patsnap.com

While a direct quantitative correlation between the degree of efficacy in the Porsolt test and the percentage improvement in MADRS scores is not established, the preclinical findings of significant antidepressant-like activity were a positive predictor of the clinical signals of efficacy observed in human trials. The rapid onset of action seen in clinical settings is also a noteworthy observation that aligns with the potent effects seen in the acute preclinical models. Current time information in Mayenne, FR.researchgate.net

| Study Type | Model/Population | Key Finding | Reference |

|---|---|---|---|

| Preclinical | Porsolt Test (animal model of depression) | Nemifitide was more active than fluoxetine and sertraline. | nih.gov |

| Clinical Trial | Outpatients with Major Depressive Disorder | Significant improvement in MADRS scores with 45 mg dose compared to placebo. | researchgate.net |

| Clinical Trial | Patients with severe, treatment-resistant depression | 41.2% of patients showed a positive response. | nih.gov |

| Clinical Trial | Patients with chronic, refractory depression | 11 out of 25 patients responded to treatment. | patsnap.com |

Future Research Directions and Developmental Outlook

Unaddressed Research Questions and Knowledge Gaps

Despite early clinical studies, a comprehensive understanding of Nemifitide's mechanism of action and its long-term effects remains elusive. The discontinuation of its development has left significant knowledge gaps that would need to be addressed if research were to resume.

The precise molecular targets and downstream signaling pathways of Nemifitide (B3062090) have not been fully elucidated. While it is known to be an analog of MIF-1, its exact interactions within the central nervous system are unclear. wikipedia.org Studies have shown that Nemifitide has weak binding affinity for several receptors, including 5-HT2A, NPY1, bombesin (B8815690), and MC4 and MC5 receptors, but the clinical significance of these interactions is unknown. wikipedia.org Further research would be necessary to identify its primary binding sites and the subsequent intracellular cascades it modulates. A significant area of uncertainty is the long-term impact of Nemifitide on neuroplasticity. While many modern antidepressants are thought to exert their therapeutic effects through promoting neurogenesis and synaptic plasticity, no specific studies have investigated these effects in relation to Nemifitide. nih.gov

Another critical knowledge gap is the identification of patient populations most likely to respond to Nemifitide. Early clinical trials showed mixed efficacy, suggesting that certain patient subgroups may derive more benefit than others. wikipedia.org Research to identify predictive biomarkers of response would be a crucial step towards personalized treatment approaches.

Optimization of Therapeutic Strategies

The optimization of therapeutic strategies for Nemifitide would require further investigation into dosing, combination therapies, and patient stratification.

Early clinical trials explored various dosing regimens, with studies evaluating the efficacy of retreatment upon relapse. nih.govnih.gov One open-label extension study found that 66.7% of subjects responded to re-treatment, with a mean duration of effect between retreatments of 3.3 months. nih.gov However, the optimal dosing schedule and the long-term efficacy and safety of repeated treatment cycles have not been definitively established. Further studies would be needed to determine the most effective and sustainable treatment regimens. nih.gov

There is a lack of research into the potential benefits of using Nemifitide in combination with other antidepressant medications or therapeutic modalities. Investigating synergistic effects with other agents, such as selective serotonin (B10506) reuptake inhibitors (SSRIs) or cognitive-behavioral therapy, could have been a valuable area of exploration to enhance therapeutic outcomes, particularly in treatment-resistant depression. nih.gov

An exploratory analysis of one study suggested that patients with a baseline Hamilton Depression Rating Scale (HAMD) score greater than 22 showed a better response to Nemifitide. researchgate.net This finding hints at the potential for patient stratification based on depression severity. However, this was a post-hoc analysis, and prospective studies would be required to validate this observation and to explore other potential biomarkers for patient selection.

Exploration of Novel Chemical Analogs

The development of novel chemical analogs of Nemifitide represents a significant, yet unexplored, avenue for research. As a peptide, Nemifitide has inherent limitations, such as a short half-life of 15-30 minutes and a lack of oral bioavailability, requiring subcutaneous injection. wikipedia.org

Medicinal chemistry efforts could focus on modifying the pentapeptide structure to enhance its pharmacokinetic properties. Strategies might include altering the amino acid sequence to increase stability against enzymatic degradation, or the addition of chemical moieties to improve oral absorption and extend its duration of action. The goal of such modifications would be to develop analogs with a more convenient administration profile and potentially improved efficacy and side-effect profile. Preclinical studies have suggested that the serotonergic pathway may be involved in Nemifitide's mechanism of action. bioworld.com Future analog design could focus on optimizing interactions with specific serotonin receptors or other relevant targets to enhance its antidepressant effects.

Current Development Status and Regulatory Landscape

The development of Nemifitide ditriflutate was initiated by Innapharma, which later became Tetragenex. wikipedia.org The compound progressed through Phase 1 and Phase 2 clinical trials in the late 1990s and early 2000s. nih.govoup.combioworld.com Reports from 2003 indicated that Phase 3 trials were anticipated to commence later that year. nih.gov

However, there is a conspicuous absence of publicly available information on the progress or results of any Phase 3 trials for Nemifitide. Furthermore, there have been no recent press releases or publications from Tetragenex regarding its development. A review of the U.S. Food and Drug Administration (FDA) databases and other regulatory agency websites does not show any new drug application submissions or approvals for this compound.

This lack of recent information strongly suggests that the development of Nemifitide was likely suspended or discontinued (B1498344) sometime after the early 2000s. The reasons for this discontinuation are not publicly known and could range from issues with efficacy or safety in later-stage trials to financial or strategic decisions by the developing company. Without further information from the manufacturer or regulatory bodies, the current developmental status of Nemifitide appears to be inactive.

Q & A

Q. How should researchers address potential biases in preclinical studies of this compound?

- Methodological Answer: Adopt the NIH’s Rigor and Reproducibility guidelines: predefined inclusion/exclusion criteria, sample size justification via power analysis, and independent replication cohorts. Data sharing in repositories like Zenodo or Figshare enhances transparency. Conflict of interest disclosures are mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.